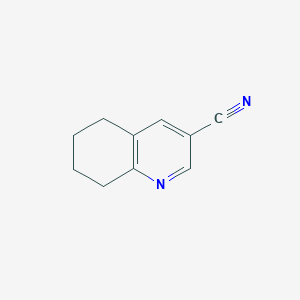
5,6,7,8-Tetrahydroquinoline-3-carbonitrile
概要
説明
5,6,7,8-Tetrahydroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological and pharmaceutical activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroquinoline-3-carbonitrile can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 2,6-bis(substituted benzylidene)cyclohexanone, arylamines or substituted 2-aminothiazoles, and malononitrile in the presence of a basic catalyst such as bleaching earth clay (pH 12.5) in PEG-400 . This method is efficient, environmentally friendly, and provides good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for large-scale production. The use of recyclable catalysts and green solvents makes this method suitable for industrial applications.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological activities .
科学的研究の応用
5,6,7,8-Tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: Similar in structure but differs in the nitrogen atom placement.
5,6,7,8-Tetrahydroisoquinoline: Another related compound with a different ring structure.
Quinoline and Quinazoline Derivatives: These compounds share a similar core structure but have different functional groups and biological activities.
Uniqueness
5,6,7,8-Tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYCBOPLSGUKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q1: What are the common synthetic approaches to 5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives?
A1: Several methods have been developed. One approach utilizes a one-pot, four-component reaction involving an aromatic aldehyde, cyclohexanone, malononitrile, and an amine in the presence of a basic ionic liquid like [bmim]OH. [, ] This method is notable for its efficiency and the formation of multiple bonds in a single step. Another method employs microwave-assisted synthesis, reacting cyclohexanone with arylidene malononitriles in the presence of sodium and the corresponding alcohol. [] This technique stands out for its speed and potential for producing novel 2-alkoxy derivatives.
Q2: What structural insights can be gained from spectroscopic data on 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?
A2: Characterization typically involves IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [] These techniques provide detailed information about functional groups, proton and carbon environments, and molecular weight, confirming the structure and purity of the synthesized compounds.
Q3: Have any crystal structures of this compound derivatives been reported, and what insights do they offer?
A3: Yes, crystallographic studies have been conducted on various derivatives. For example, structures of three homologues with increasing ring size, including a this compound derivative, revealed differences in molecular conformation and highlighted the role of C—H⋯N hydrogen bonds in their crystal packing. []
Q4: Has the this compound scaffold been explored for potential biological activity?
A4: Research suggests potential anti-inflammatory properties associated with this scaffold. Studies have shown that certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives exhibit in vivo anti-inflammatory activity by acting as prostaglandin inhibitors. [, ]
Q5: How does the structure of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives relate to their potential anti-inflammatory activity?
A5: Docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) have been used to understand structure-activity relationships. Derivatives with specific substitutions, like a 2-(pyridin-3-yl) group, showed promising binding energies, suggesting their potential as lead compounds for anti-inflammatory drug development. []
Q6: Beyond anti-inflammatory activity, have other biological targets been explored for this class of compounds?
A6: While anti-inflammatory activity represents a significant focus, researchers are also investigating their antifungal properties. [] Additionally, studies have explored the potential of specific derivatives, like those containing chalcogenamide groups, for weight management in animal models. []
Q7: What synthetic strategies are employed to introduce diversity into the this compound scaffold?
A7: Researchers utilize the reactivity of the 2-amino group in 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Reactions with various reagents like DMF-DMA, carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanates enable the synthesis of diverse derivatives. []
Q8: Have any studies investigated the use of catalysts in the synthesis of this compound derivatives?
A8: Yes, research has demonstrated the effectiveness of catalysts like bleaching earth clay (pH 12.5)/PEG-400 for synthesizing these compounds. [] This catalytic system allows for a more environmentally friendly approach and the potential for recycling. Another study employed a superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst. []
Q9: Has the cross-recyclization of other heterocyclic systems been explored as a route to 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?
A9: Yes, studies have explored the cross-recyclization of 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with reagents like 4-(cyclohex-1-en-1-yl)-morpholine, alkyl halides, and cyclohexanone to yield this compound derivatives, specifically 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles. [, ]
Q10: Are there any reported applications of density functional theory (DFT) calculations in the study of 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?
A10: Yes, DFT calculations have been employed to investigate the structural and electronic properties of quinoline and quinazoline derivatives, including 5,6,7,8-tetrahydroquinoline-3-carbonitriles. [] These calculations provide valuable insights into molecular geometries, electronic structures, and other physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


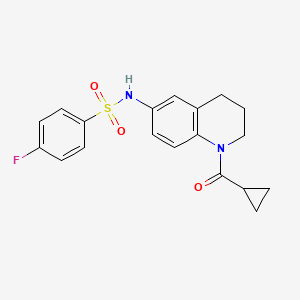
methanone](/img/structure/B2411835.png)
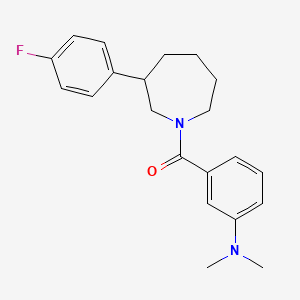

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

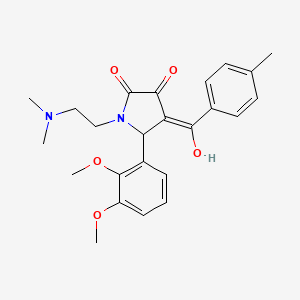
![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)
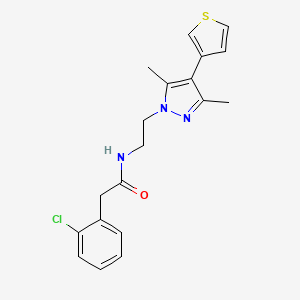
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2411848.png)
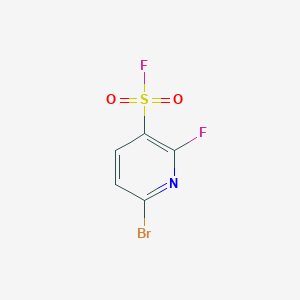
![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)
